molecular formula C14H21BrMgO B13449219 magnesium;octoxybenzene;bromide

magnesium;octoxybenzene;bromide

Katalognummer: B13449219
Molekulargewicht: 309.52 g/mol
InChI-Schlüssel: BFRQCDJDUHRGMB-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Magnesium;octoxybenzene;bromide is a compound that combines magnesium, octoxybenzene, and bromide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Magnesium;octoxybenzene;bromide can be synthesized through a Grignard reaction, which involves the reaction of magnesium with an alkyl or aryl halide. In this case, octoxybenzene bromide reacts with magnesium in the presence of a solvent like tetrahydrofuran (THF) to form the Grignard reagent. The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the Grignard reagent .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium;octoxybenzene;bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield magnesium oxide, while substitution reactions can produce various derivatives of octoxybenzene .

Wissenschaftliche Forschungsanwendungen

Magnesium;octoxybenzene;bromide has several scientific research applications:

Wirkmechanismus

The mechanism of action of magnesium;octoxybenzene;bromide involves its interaction with specific molecular targets and pathways. The magnesium ion plays a crucial role in stabilizing the compound and facilitating its reactivity. The octoxybenzene moiety contributes to the compound’s lipophilicity, enhancing its ability to interact with biological membranes and proteins. The bromide ion can participate in various substitution reactions, further modifying the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Magnesium bromide: Shares the magnesium and bromide components but lacks the octoxybenzene moiety.

    Octoxybenzene derivatives: Compounds with similar structures but different substituents on the benzene ring.

Uniqueness

Magnesium;octoxybenzene;bromide is unique due to the combination of magnesium, octoxybenzene, and bromide, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C14H21BrMgO

Molekulargewicht

309.52 g/mol

IUPAC-Name

magnesium;octoxybenzene;bromide

InChI

InChI=1S/C14H21O.BrH.Mg/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14;;/h7-9,11H,2-6,10,13H2,1H3;1H;/q-1;;+2/p-1

InChI-Schlüssel

BFRQCDJDUHRGMB-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCCCOC1=CC=CC=[C-]1.[Mg+2].[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.